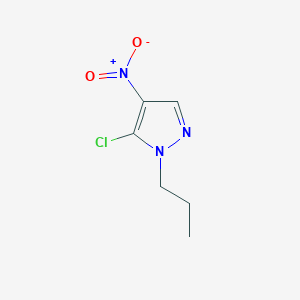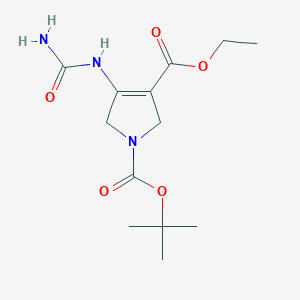
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-MPDT, is a boron-based compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in various fields, including drug design, catalysis, and material science. It is also used as a reagent in organic synthesis and can be used to form stable boron-carbon bonds. This compound has been studied for its potential applications in the medical field, such as in drug design, as a therapeutic agent, and as a diagnostic tool.
Wissenschaftliche Forschungsanwendungen
Stability and Reactivity
- 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is noted for its stability and reactivity, surpassing vinylboronate pinacol ester in selectivity for Heck versus Suzuki coupling. Its preparation and storage are more straightforward compared to other reagents (Lightfoot et al., 2003).
Synthesis and Derivatives
- 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane (III) has been synthesized and characterized. This compound demonstrates less reactivity than dimethyl acetyleneboronate in qualitative hydrolysis studies. Its hydrogenation to form ethyl and vinyl analogs and Diels-Alder adducts have been reported (Woods & Strong, 1967).
Borylation Reactions
- 4,4,6-Trimethyl-1,3,2-dioxaborinane is an efficient reagent for palladium-catalyzed borylation of aryl halides. This process is mild and tolerates a wide variety of functional groups, making it useful in synthesizing boronic esters (Murata et al., 2007).
Vinylboronate Suzuki-Miyaura Coupling
- The use of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling reactions demonstrates its efficiency and selectivity as a two-carbon building block for functionalized styrenes and dienes synthesis (Lightfoot, Twiddle, & Whiting, 2005).
Mesomorphic Properties
- Cyano derivatives of 2-(4-carbohydroxy-3-halogenphenyl)-5-alkyl-1,3,2-dioxaborinane have been synthesized, characterized by low nematic-isotropic transition temperatures and high positive dielectric anisotropy, showing promise for use in liquid-crystalline mixtures for electrooptic display devices (Bezborodov & Lapanik, 1991).
Catalytic Hydrostannation
- The hydrostannation of 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane with various triorganotin hydrides has been explored, providing insights into the reaction mechanisms and the positioning of the organotin moiety in the resultant adducts (Fish, 1972).
Wirkmechanismus
Target of Action
For instance, eugenol compounds, which contain a 2-methoxyphenol moiety, have been found to have significant affinity for breast cancer receptors .
Mode of Action
2-methoxyphenyl isocyanate, a compound with a similar structure, has been shown to form a chemically stable urea linkage, which can be used for the protection and deprotection of amino groups . This suggests that 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may interact with its targets in a similar manner.
Biochemical Pathways
For instance, eugenol compounds have been found to have antioxidant activity, suggesting that they may affect pathways related to oxidative stress .
Pharmacokinetics
For instance, eugenol compounds have been found to have good kinetic solubility and metabolic stability .
Result of Action
For instance, eugenol compounds have been found to have antioxidant activity, suggesting that they may protect cells from oxidative damage .
Action Environment
The stability of the urea linkage in 2-methoxyphenyl isocyanate, a compound with a similar structure, has been shown to be stable under acidic, alkaline, and aqueous conditions , suggesting that 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may have similar stability properties.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOLSCLBNZSAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203654 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
934558-37-9 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934558-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)
![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
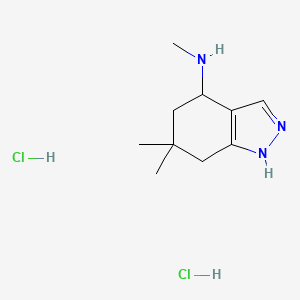
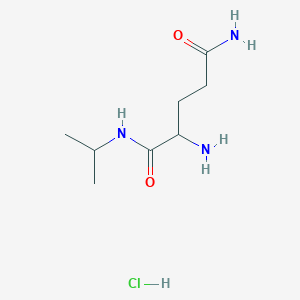
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
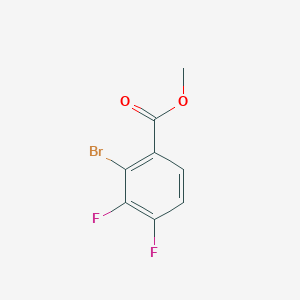
![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)
![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)
